molecular formula C17H20N2O5S B2674582 3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide CAS No. 946322-86-7

3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide

Cat. No.: B2674582
CAS No.: 946322-86-7
M. Wt: 364.42
InChI Key: CNMJGLUOPXVELY-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a methoxyphenyl group, a sulfonyl group, and a tetrahydrobenzo[c]isoxazol group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of functional groups like sulfonyl and isoxazole could potentially make it reactive under certain conditions .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with sulfonamide groups has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT. Such features highlight their potential as Type II photosensitizers in cancer treatment, utilizing light to activate the photosensitizer and selectively destroy cancerous cells (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Degradation of Sulfonamides

Studies on the environmental degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 reveal a novel microbial strategy involving ipso-hydroxylation followed by fragmentation of the parent compound. This process, which results in the elimination of sulfonamide antibiotics from the environment, showcases the potential application of bioremediation techniques to address the persistence of these compounds in the environment and their contribution to antibiotic resistance propagation (Ricken et al., 2013).

Synthesis and Bioactivity of Sulfonamides

The synthesis and study of new benzenesulfonamides for potential therapeutic applications, including their role as carbonic anhydrase inhibitors and their cytotoxic activities, contribute to the development of novel anti-tumor agents. These compounds, through their specific inhibitory effects on enzyme activity, offer insights into the design of drugs with targeted action against cancer and other diseases (Gul et al., 2016).

Antitumor Sulfonamides and Gene Expression Studies

Antitumor sulfonamides, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have been analyzed for their effects on cancer cell lines through gene expression changes. This research helps to understand the pharmacophore structure and drug-sensitive cellular pathways, aiding in the development of effective cancer therapies (Owa et al., 2002).

Development of Proton Exchange Membranes

In the field of materials science, sulfonated poly(arylene ether sulfone) copolymers have been developed for use as polyelectrolyte membrane materials in fuel cells. These materials exhibit high proton conductivity and represent a critical component in the development of energy technologies (Kim, Robertson, & Guiver, 2008).

Future Directions

The future research directions for this compound could include detailed studies of its synthesis, structure, reactivity, mechanism of action, and biological activity. Given the wide range of activities shown by similar compounds, it could potentially be a promising candidate for further study in medicinal chemistry .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-23-12-6-8-13(9-7-12)25(21,22)11-10-16(20)18-17-14-4-2-3-5-15(14)19-24-17/h6-9H,2-5,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMJGLUOPXVELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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